molecular formula C10H11NO2 B14708709 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole CAS No. 13715-50-9

5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole

Cat. No.: B14708709
CAS No.: 13715-50-9
M. Wt: 177.20 g/mol
InChI Key: UQRHFUNHNDHFRQ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole is a heterocyclic compound with the molecular formula C10H11NO2. It is a member of the dioxazole family, characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5,5-Dimethyl-3-phenyl-5H-1,4,2-dioxazole has several applications in scientific research:

Properties

CAS No.

13715-50-9

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5,5-dimethyl-3-phenyl-1,4,2-dioxazole

InChI

InChI=1S/C10H11NO2/c1-10(2)12-9(11-13-10)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

UQRHFUNHNDHFRQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=NO1)C2=CC=CC=C2)C

Origin of Product

United States

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